molecular formula C12H15F3N4O2S B2832165 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1234921-77-7

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2832165
CAS No.: 1234921-77-7
M. Wt: 336.33
InChI Key: ZFDBKOXKTYNQFT-UHFFFAOYSA-N
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Description

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be incorporated via alkylation reactions using reagents like trifluoroethyl iodide or trifluoroethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring may be susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, alkylating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-4-carboxamide: Lacks the trifluoroethyl group, which may affect its biological activity and chemical properties.

    1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-ethylpiperidine-4-carboxamide: Contains an ethyl group instead of a trifluoroethyl group, potentially leading to different reactivity and interactions.

Uniqueness

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unique due to the presence of the trifluoroethyl group, which can enhance its lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

1-(4-methylthiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O2S/c1-7-9(22-18-17-7)11(21)19-4-2-8(3-5-19)10(20)16-6-12(13,14)15/h8H,2-6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDBKOXKTYNQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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